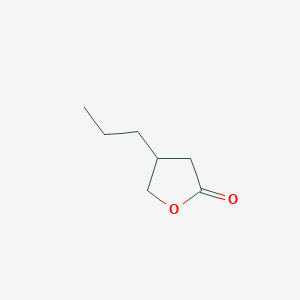![molecular formula C10H14ClN3O B1601193 N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea CAS No. 42471-42-1](/img/structure/B1601193.png)
N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea
概要
説明
N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea: is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group and a pyridinyl ethyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea typically begins with the appropriate chloroethyl and pyridinyl ethyl precursors.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chloroethyl group with the urea moiety under controlled conditions. Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Catalysts: Catalysts such as potassium carbonate or sodium hydride may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea can undergo oxidation reactions, particularly at the pyridinyl ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloroethyl group, converting it to an ethyl group.
Substitution: The chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of new urea derivatives with varied functional groups.
科学的研究の応用
Chemistry: N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: There is interest in the potential therapeutic applications of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea, particularly in the development of new drugs targeting specific pathways.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pyridinyl group may also participate in binding interactions, enhancing the compound’s specificity and potency.
類似化合物との比較
N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness: N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloroethyl and pyridinyl groups allows for versatile applications in various fields.
特性
IUPAC Name |
1-(2-chloroethyl)-3-(2-pyridin-2-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-5-8-14-10(15)13-7-4-9-3-1-2-6-12-9/h1-3,6H,4-5,7-8H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKIWKDSJWTNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522296 | |
| Record name | N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42471-42-1 | |
| Record name | N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)
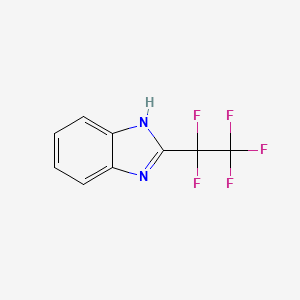

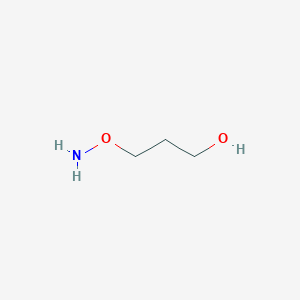
![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)
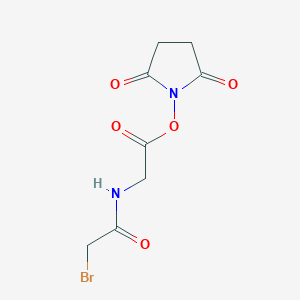
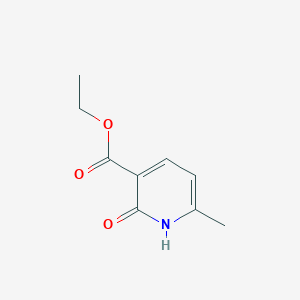
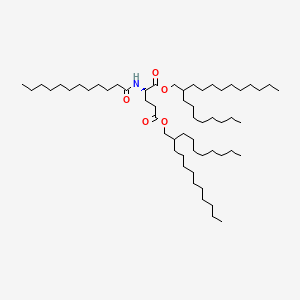
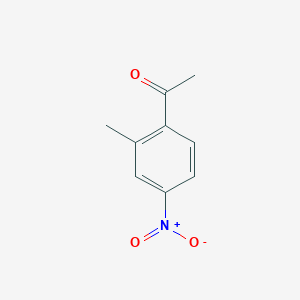
![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)
